Welcome to the BenchChem Online Store!
molecular formula C15H20N2O B1319987 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol CAS No. 445441-74-7

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Cat. No. B1319987
M. Wt: 244.33 g/mol
InChI Key: DSJITLRFLSAQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07230011B2

Procedure details

A solution of 2,6-difluorobenzenesulfonyl chloride (312 mg, 1.47 mmol) in methylene chloride (2 mL) was added to a solution of 1-methyl-3-(1-methylpiperidin-4-yl)-5-hydroxy-1H-indole (327 mg, 1.34 mmol) and triethylamine (226 μL, 1.6 mmol) in tetrahydrofuran (10 mL), methylene chloride (2 mL) and DMF (6 mL). The reaction mixture was stirred at ambient temperature for 1 h. The reaction mixture was diluted with water and ethyl acetate, basified with saturated NaHCO3, and extracted with ethyl acetate. The ethyl acetate extracts were washed with water, brine, dried (NaSO4), filtered and concentrated under reduced pressure to give 550 mg of a white solid. The product was purified by flash chromatography (silica gel, 5%,10% 2M ammonia in methanol/methylene chloride) to give 440 mg (78%) of homogeneous title compound as a white foam. The product was crystallized as the oxalic acid salt from ethyl acetate to give a white powder: mp=195-198° C. dec; MS(m/e): 421 (M+1); Calculated for C23H22F2N2O3S.C2H2O4: C, 54.11; H, 4.74; N, 5.49. Found: C, 53.86; H, 4.62; N, 5.29.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
226 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[S:9](Cl)(=[O:11])=[O:10].[CH3:13][N:14]1[C:22]2[C:17](=[CH:18][C:19]([OH:23])=[CH:20][CH:21]=2)[C:16]([CH:24]2[CH2:29][CH2:28][N:27]([CH3:30])[CH2:26][CH2:25]2)=[CH:15]1.C(N(CC)CC)C.[C:38]([O-:41])([OH:40])=O.[Na+]>C(Cl)Cl.O1CCCC1.CN(C=O)C.O.C(OCC)(=O)C>[C:19]([OH:23])(=[O:10])[C:38]([OH:41])=[O:40].[CH3:13][N:14]1[C:22]2[C:17](=[CH:18][C:19]([O:23][S:9]([C:3]3[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=3[F:1])(=[O:11])=[O:10])=[CH:20][CH:21]=2)[C:16]([CH:24]2[CH2:29][CH2:28][N:27]([CH3:30])[CH2:26][CH2:25]2)=[CH:15]1 |f:3.4,10.11|

Inputs

Step One
Name
Quantity
312 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)S(=O)(=O)Cl
Name
Quantity
327 mg
Type
reactant
Smiles
CN1C=C(C2=CC(=CC=C12)O)C1CCN(CC1)C
Name
Quantity
226 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.CN1C=C(C2=CC(=CC=C12)OS(=O)(=O)C1=C(C=CC=C1F)F)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.